Perampanel-13C6 is a labeled derivative of the compound perampanel, which is primarily utilized as an anticonvulsant medication. Perampanel acts as a non-competitive antagonist of the AMPA glutamate receptor, playing a crucial role in the management of epilepsy, particularly for partial-onset seizures and primary generalized tonic-clonic seizures. The compound is marketed under the brand name Fycompa and is indicated for use in patients over 12 years old. The compound's structure includes two pyridine rings, classifying it within the broader category of organic compounds known as bipyridines and oligopyridines .
Perampanel-13C6 is synthesized from perampanel, which itself was developed through pharmaceutical research aimed at targeting glutamate receptors to manage seizure disorders. The isotopic labeling with carbon-13 enhances its utility in pharmacokinetic studies and metabolic research.
The synthesis of Perampanel-13C6 involves the incorporation of carbon-13 isotopes into the perampanel structure. This can be achieved through various synthetic routes that allow for selective labeling at specific positions on the molecular framework.
The molecular structure of Perampanel-13C6 retains the core features of perampanel, characterized by its bipyridine framework and functional groups that confer its pharmacological activity.
Perampanel-13C6 undergoes similar chemical reactions as perampanel, primarily involving interactions with biological targets like AMPA receptors.
Perampanel functions by inhibiting AMPA receptors in the central nervous system. This antagonism reduces excitatory neurotransmission mediated by glutamate, which is pivotal in seizure generation.
Research indicates that this mechanism not only helps in controlling seizures but may also protect against neuronal damage associated with excitotoxicity . The exact pathways remain under investigation, but evidence suggests that it modulates synaptic plasticity and neuronal excitability.
Physical characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often utilized to confirm the identity and purity of Perampanel-13C6.
Perampanel-13C6 is primarily used in research settings for:
The isotopic labeling enhances the ability to trace metabolic pathways and interactions within biological systems, providing valuable insights into drug behavior and efficacy .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5